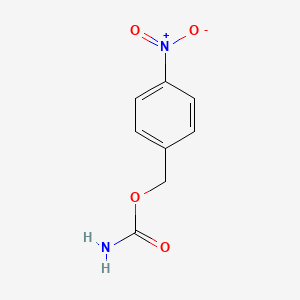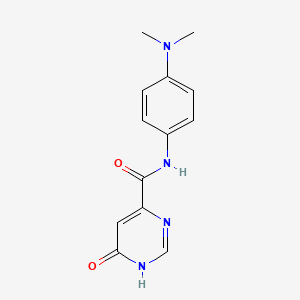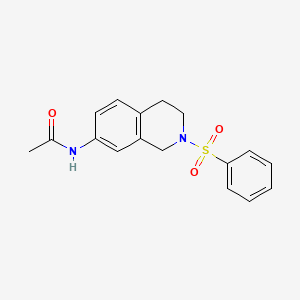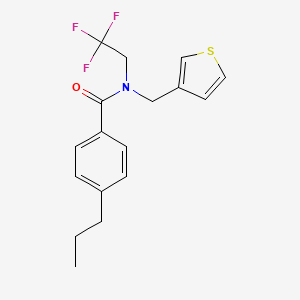![molecular formula C15H11ClF3N3O2 B2372443 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide CAS No. 338407-24-2](/img/structure/B2372443.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C15H11ClF3N3O2 and its molecular weight is 357.72. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Trace Organic Analysis
The compound has been utilized in trace organic analysis. Specifically, AMACE1, a reagent synthesized from N-tritylglycine which shares structural similarities with 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide, was employed to couple with model analytes for oxidative sugar damage to DNA. This process demonstrates the compound's utility in analyzing trace organic compounds, showing potential in fields like forensic science and environmental monitoring (Lu & Giese, 2000).
Development of Biological Inhibitors
The compound's framework has been used in the development of inhibitors targeting transcription factors like NF-kappaB and AP-1. This research is pivotal in understanding and potentially controlling gene expression pathways, which is crucial in diseases like cancer and autoimmune disorders (Palanki et al., 2000).
Antimicrobial Evaluation
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. This is significant in the development of new antibiotics and antifungal agents, especially in an era of increasing antibiotic resistance (Shastri & Post, 2019).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds with potential applications in various fields. For instance, derivatives have been synthesized and evaluated for their biological activities, indicating the compound's role as a precursor in pharmaceutical and chemical research (Srivani et al., 2018).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-hydroxyiminomethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-11-6-10(15(17,18)19)7-20-13(11)12(14(23)21-8-22-24)9-4-2-1-3-5-9/h1-8,12,24H,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQONZUMJEVBWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)




![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)



![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)

![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)